N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDQZFXRJQXNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650886 | |
| Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920461-58-1 | |
| Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine typically involves the reaction of N-methylmethanamine with 2-(pyrrolidin-1-ylmethyl)benzaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrolidine ring.
Scientific Research Applications
1.1. Neuropharmacology
Research indicates that compounds with similar structures to N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine may exhibit neuroprotective properties. For instance, studies on benzodiazepinone derivatives have shown that compounds with pyrrolidine rings can enhance neuronal survival under hypoxic conditions, mimicking stroke scenarios . This suggests that this compound could potentially be explored for neuroprotective applications.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy in therapeutic applications. The presence of the pyrrolidine moiety has been linked to enhanced biological activity in various derivatives, as seen in studies evaluating the effects of different substituents on biological activity .
Table 1: Summary of Structure-Activity Relationships
| Compound | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound 12 | Aminomethyl groups | Potent inhibitor of Zika virus protease | 0.62 μM |
| Compound 14 | Methyl-piperidine ring | NCX activator | Comparable to Neurounina-1 |
| This compound | Pyrrolidine ring | Potential neuroprotective effects | Not yet established |
3.1. Neuroprotective Effects
In a study involving primary cortical neurons exposed to oxygen-glucose deprivation (OGD), certain compounds demonstrated significant neuroprotective effects . Although this compound was not directly tested, the results suggest that similar compounds may provide insights into developing neuroprotective agents.
3.2. Antiviral Research
In antiviral research, compounds structurally related to this compound have shown promise against viral infections like Zika virus . These findings highlight the potential for further exploration of this compound in antiviral drug development.
Mechanism of Action
The mechanism of action of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
(a) N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine (CAS: 884507-40-8)
- Structure : Differs by the pyrrolidinylmethyl group at the para-position of the phenyl ring.
- Properties : Similar molecular weight and lipophilicity but altered steric and electronic profiles due to substituent position.
- Applications : Used in ligand synthesis for imaging agents or receptor targeting, where para-substitution may enhance binding affinity in specific geometries .
(b) N-Methyl-1-[2-(2-thienyl)phenyl]methanamine (CAS: Not specified)
Heterocyclic Substituent Variations
(a) N-Methyl-1-(pyridin-2-yl)methanamine
- Structure : Substitutes pyrrolidine with a pyridine ring.
- Properties : Basic nitrogen in pyridine enhances water solubility and metal-coordination capability.
- Applications : Used in synthesizing positron emission tomography (PET) tracers for neuroinflammation imaging .
(b) N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Amine Group Modifications
(a) N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS: 14745-84-7)
- Structure : Replaces the N-methyl group with N,N-dimethyl on a pyrrole-substituted methanamine.
- Properties : Increased basicity and altered pharmacokinetics due to dimethylation.
- Applications: Potential use in catalysis or as a ligand in coordination chemistry .
(b) N-Methyl-1-(1H-pyrrol-2-yl)ethanamine (CAS: 26052-09-5)
Structural and Functional Implications
Key Structural Differences
Functional Insights
- Pyrrolidine vs. Pyridine : Pyrrolidine’s aliphatic ring enhances flexibility and membrane permeability, while pyridine’s aromaticity favors rigid binding pockets (e.g., riboswitch targets) .
- Substituent Position : Ortho-substituted analogs (main compound) may exhibit steric hindrance effects, whereas para-substituted derivatives (e.g., QB-5461) improve synthetic accessibility in coupling reactions .
- Amine Methylation : N-methylation reduces metabolic degradation compared to primary amines, as seen in the stability of sulfonamide pesticides derived from pyrazole-containing analogs .
Biological Activity
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine, a compound with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.32 g/mol, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound is primarily studied for its interactions with various biological targets, which may include receptors and enzymes involved in critical physiological processes. Its structure, characterized by a pyrrolidine ring and a phenyl group, plays a significant role in its biological activity.
This compound's mechanism of action involves binding to specific molecular targets. The binding affinity and selectivity can vary depending on the biological context. Preliminary studies suggest that the compound may modulate neurotransmitter systems or exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of antimicrobial activity. A study focusing on pyrrolidine derivatives reported significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives . This suggests that this compound may similarly possess antimicrobial properties worth investigating further.
Cytotoxicity and Antiproliferative Effects
In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, certain pyrrolidine derivatives have shown selective antiproliferative activity against breast cancer cell lines, indicating potential applications in cancer therapy . The GI50 values for some compounds were reported to be as low as 2 μM, highlighting their potency in inhibiting cancer cell growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-Methyl-2-pyrrolidone | N-Methyl-2-pyrrolidone | Solvent with low toxicity; limited pharmacological activity |
| N-Methyl-1-phenylmethanamine | N-Methyl-1-phenylmethanamine | Moderate stimulant effects; less selective than pyrrolidine derivatives |
| Pyrrolidine Derivatives | Various | Diverse activities including antimicrobial and anticancer effects |
Study on Antibacterial Properties
A recent study evaluated several pyrrolidine-based compounds for their antibacterial efficacy against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The findings indicated that certain modifications in the pyrrolidine structure could enhance antibacterial activity significantly . This suggests that this compound might be optimized for similar purposes.
Investigation into Anticancer Activity
Another investigation focused on the antiproliferative effects of related compounds on various cancer cell lines. The results showed that specific structural modifications could lead to increased potency against certain types of cancer cells . This highlights the potential for this compound to be developed into a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive amination or alkylation of precursor amines. For example, in analogous syntheses (e.g., di(2-picolyl)amine derivatives), NaBH₄ is used to reduce imine intermediates under inert atmospheres, yielding target amines in ~65% purity after solvent evaporation and filtration . Key factors include stoichiometric control of reagents (e.g., 1:1 molar ratio of aldehyde to amine), solvent choice (dry THF or MeOH), and reaction time (5–12 hours). Yield optimization may require iterative adjustments to temperature (0°C to room temperature) and catalyst selection.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and what spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Look for aromatic proton signals (δ 7.1–8.6 ppm for phenyl/pyrrolidine groups) and methylene/methyl peaks (δ 2.5–4.0 ppm for N-CH₂/CH₃) .
- ¹³C NMR : Confirm sp³ carbons in pyrrolidine (δ 20–50 ppm) and aromatic carbons (δ 120–140 ppm).
- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) are diagnostic . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₂₀N₂: calc. 204.1626) .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is required if airborne particles are generated .
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Always provide SDS to medical personnel .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous systems during in vitro assays?
- Methodological Answer : Solubility challenges arise from the hydrophobic pyrrolidine and phenyl moieties. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or ethanol (≤5% v/v) to pre-dissolve the compound, then dilute in buffer .
- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPBCD) enhances solubility via host-guest interactions without altering bioactivity .
- pH Adjustment : Protonate the amine group (pKa ~9) using mildly acidic buffers (pH 5–6) to improve water solubility .
Q. What analytical approaches resolve contradictions in receptor-binding affinity data across studies?
- Methodological Answer : Discrepancies may stem from assay conditions or compound purity. Mitigation steps:
- Orthogonal Binding Assays : Compare radioligand displacement (e.g., ³H-labeled ligands) with surface plasmon resonance (SPR) to validate affinity .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities >2% can skew EC₅₀ values .
- Control for Stereochemistry : Chiral HPLC or circular dichroism ensures enantiopurity, as stereoisomers may have divergent binding profiles .
Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?
- Methodological Answer : Stability assays are critical for in vivo relevance:
- Plasma Stability : Incubate compound in rat/human plasma (37°C, 1–24 hours), quench with acetonitrile, and analyze via LC-MS to quantify degradation .
- Metabolic Pathways : Use liver microsomes (+NADPH) to identify CYP450-mediated metabolites. Structural modifications (e.g., fluorination) can block oxidation sites .
- pH Stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide oral dosing strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
